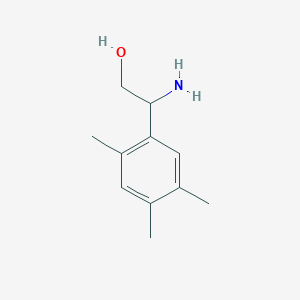

2-Amino-2-(2,4,5-trimethylphenyl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

914202-81-6 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-amino-2-(2,4,5-trimethylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3 |

InChI Key |

GKSHQZSSTGBJAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CO)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 2,4,5 Trimethylphenyl Ethanol

Strategies for the Stereoselective Synthesis of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol

The synthesis of chiral amino alcohols is a pivotal area in organic chemistry. For a target like this compound, the primary challenge lies in controlling the stereochemistry at the carbon atom bearing both the amino and the phenyl groups. The typical precursor for such a synthesis would be the corresponding α-amino ketone, 2-amino-1-(2,4,5-trimethylphenyl)ethanone (B12904615). The stereoselective reduction of the ketone functionality would yield the desired amino alcohol.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. scihorizon.com This approach involves the use of a chiral catalyst, typically a metal complex with a chiral ligand, to facilitate the transfer of a hydride from a reducing agent to the ketone.

For the synthesis of this compound, this would involve the asymmetric reduction of its corresponding α-amino ketone. Ruthenium-diamine complexes are often employed for the asymmetric transfer hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. scihorizon.com The choice of the chiral ligand is crucial for achieving high stereocontrol. However, specific studies detailing the application of these catalysts to the 2,4,5-trimethylphenyl substituted substrate are not documented.

Chiral Auxiliary Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing the target molecule, a chiral auxiliary could be attached to the amino group of a precursor. This would create a diastereomeric intermediate, allowing for the stereoselective reduction of the ketone. Subsequent removal of the auxiliary would furnish the enantiomerically enriched amino alcohol.

Commonly used chiral auxiliaries include derivatives of pseudoephedrine or oxazolidinones. wikipedia.orgnih.gov These auxiliaries can provide a high degree of stereocontrol in reactions such as alkylations or reductions. nih.gov While this is a robust and well-established methodology for a wide range of compounds, its specific application to the synthesis of this compound has not been reported in the literature.

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov The asymmetric reduction of prochiral ketones to chiral alcohols is a common application of biocatalysis, often employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govmonash.edu

The synthesis of this compound could theoretically be achieved by the biocatalytic reduction of 2-amino-1-(2,4,5-trimethylphenyl)ethanone using a suitable microorganism or isolated enzyme. nih.govnih.gov The success of this approach would depend on identifying an enzyme that accepts the sterically hindered trimethylphenyl substrate and provides high enantioselectivity. A systematic screening of various yeast strains or engineered enzymes would be necessary, but such a study for this specific substrate is not currently available. nih.gov

Functionalization and Derivatization of this compound

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations.

Reactions Involving the Amino Group

The primary amino group is a nucleophilic center that can readily undergo various reactions.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. This is a standard procedure for protecting the amino group or for synthesizing biologically active molecules. googleapis.com

N-Alkylation: The amino group can be alkylated using alkyl halides. The reaction conditions can be controlled to achieve mono- or di-alkylation. Reductive amination, reacting the amino alcohol with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. monash.edu

Transformations at the Hydroxyl Moiety

The primary hydroxyl group can also be targeted for various chemical modifications.

O-Alkylation: The formation of ethers can be achieved by reacting the alcohol with an alkyl halide under basic conditions, typically using a strong base like sodium hydride to deprotonate the hydroxyl group first. google.com

Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid would be possible using a variety of modern oxidation reagents.

Halogenation: The hydroxyl group can be converted to a halogen, for example, using thionyl chloride to produce the corresponding chloride, which can then serve as a leaving group for nucleophilic substitution reactions. scholaris.ca

While these are fundamental reactions in organic chemistry, specific examples with detailed experimental conditions, yields, and spectroscopic data for this compound are absent from the current body of scientific literature. Further research is required to explore the synthesis and reactivity of this specific compound.

Modifications of the Trimethylphenyl Ring

The 2,4,5-trimethylphenyl group, also known as the pseudocumyl group, is an activated aromatic system due to the electron-donating nature of the three methyl groups. This inherent reactivity allows for various electrophilic aromatic substitution reactions, enabling the introduction of new functional groups onto the ring. The directing effects of the existing alkyl groups and the aminoethanol side chain influence the regioselectivity of these transformations.

Electrophilic substitution reactions on the trimethylphenyl ring are anticipated to occur at the available positions, guided by the activating and ortho-, para-directing nature of the methyl groups. Common modifications could include halogenation, nitration, and sulfonation.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For instance, bromination could be carried out using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃). The incoming electrophile would preferentially substitute at the positions most activated by the methyl groups.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds via the nitronium ion (NO₂⁺) electrophile. The position of nitration on the 2,4,5-trimethylphenyl ring would be influenced by the steric hindrance and the combined directing effects of the methyl groups. For example, nitration of 2,4,5-trimethylphenol (B3029030) has been studied, providing insights into the reactivity of this ring system.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or concentrated sulfuric acid. This reaction is reversible and the position of substitution can be influenced by reaction conditions such as temperature.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions could also be employed to introduce further alkyl or acyl groups onto the trimethylphenyl ring, using alkyl halides or acyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The precise regiochemistry of these substitution reactions on the this compound molecule would require specific experimental investigation, as the amino alcohol side chain, particularly under different pH conditions (protonated vs. free amine), could also exert an influence on the ring's reactivity and the orientation of incoming electrophiles.

| Reaction Type | Reagents | Potential Product |

| Halogenation | Br₂, FeBr₃ | Bromo-2-amino-2-(2,4,5-trimethylphenyl)ethanol |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-amino-2-(2,4,5-trimethylphenyl)ethanol |

| Sulfonation | SO₃, H₂SO₄ | 2-Amino-2-(sulfotrimethylphenyl)ethanol |

| Acylation | RCOCl, AlCl₃ | Acyl-2-amino-2-(2,4,5-trimethylphenyl)ethanol |

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of this compound can be envisioned through several plausible mechanistic pathways, primarily involving the formation of the carbon-nitrogen and carbon-oxygen bonds at the stereocenter. Key intermediates in these syntheses would likely be α-amino ketones or related structures.

One probable synthetic route involves the initial preparation of 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one, an α-amino ketone. This intermediate can be synthesized through various methods, such as the nucleophilic substitution of an α-halo-2,4,5-trimethylacetophenone with an amine or ammonia (B1221849) equivalent.

Once the α-amino ketone is obtained, the crucial step is the reduction of the ketone functionality to the corresponding alcohol. The mechanism of this reduction is of significant interest as it determines the stereochemistry of the final amino alcohol product.

Reduction of α-Amino Ketones: The reduction of α-amino ketones can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is often governed by Cram's rule or the Felkin-Anh model, which predict the direction of nucleophilic attack on the carbonyl carbon.

The mechanism of reduction with a hydride reagent like NaBH₄ involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The approach of the hydride can be influenced by the steric bulk of the adjacent groups, including the amino group and the trimethylphenyl ring. Chelation control can also play a role, where the reducing agent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, leading to a more rigid transition state and potentially higher stereoselectivity. acs.orgresearchgate.net The stereochemistry of the reduction of α-amino ketones has been a subject of study, with the formation of both syn and anti amino alcohols being possible depending on the substrate and reaction conditions. acs.org

Another potential synthetic approach could involve the use of a Grignard reaction. For instance, the addition of a methylmagnesium halide to a protected α-amino-2,4,5-trimethylphenylacetaldehyde would lead to the formation of the desired amino alcohol skeleton. The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. The stereochemistry of this addition can also be predicted by models of asymmetric induction. wikipedia.orgchemistrysteps.comorganic-chemistry.org

The elucidation of the precise reaction mechanism for a specific synthetic pathway would require detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling, to identify the transition states and intermediates involved.

| Synthetic Step | Reagents | Mechanistic Principle |

| α-Amination | 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone, NH₃ | Nucleophilic Substitution (S(_N)2) |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Nucleophilic Hydride Transfer |

| Grignard Addition | CH₃MgBr on a protected α-amino aldehyde | Nucleophilic Addition |

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 2,4,5 Trimethylphenyl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Amino-2-(2,4,5-trimethylphenyl)ethanol, both ¹H and ¹³C NMR would be employed to confirm its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to each unique proton environment in the molecule. The protons of the three distinct methyl groups on the phenyl ring would likely appear as sharp singlets in the aromatic methyl region, typically between δ 2.1 and 2.5 ppm. The two aromatic protons, being in different environments, would present as two singlets in the aromatic region (δ 6.5-7.5 ppm). The ethanol (B145695) backbone would give rise to more complex signals. The methine proton (-CH) adjacent to both the phenyl ring and the amino group would likely appear as a multiplet, influenced by coupling to the neighboring methylene (B1212753) and amino protons. The methylene protons (-CH₂) of the ethanol group are diastereotopic due to the adjacent chiral center and would be expected to show a complex multiplet pattern. The chemical shifts for the hydroxyl (-OH) and amine (-NH₂) protons are variable and depend on solvent, concentration, and temperature, but would be identifiable through D₂O exchange experiments. nih.govnih.govualberta.ca

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The molecule possesses 12 carbon atoms. One would expect to see signals for the three methyl carbons (typically δ 15-25 ppm), several signals for the aromatic carbons (δ 120-140 ppm), a signal for the carbon bearing the amino group (-CH-NH₂), and a signal for the carbon bearing the hydroxyl group (-CH₂-OH), typically in the δ 50-70 ppm range. researchgate.netchemrxiv.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the amino and hydroxyl groups. nih.govst-andrews.ac.uk Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic -CH | 6.8 - 7.2 (2H, singlets) | 125 - 138 |

| -CH(NH₂)- | ~4.0 (multiplet) | ~60 |

| -CH₂(OH) | ~3.7 (multiplet) | ~65 |

| Aromatic -CH₃ | 2.1 - 2.5 (9H, three singlets) | 18 - 22 |

| -NH₂ | Variable (broad singlet) | N/A |

| -OH | Variable (broad singlet) | N/A |

Advanced Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₉NO).

Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. A characteristic fragmentation pathway for amino alcohols is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to a prominent fragment ion resulting from the loss of the -CH₂OH group (a loss of 31 Da). Another significant fragmentation would be the cleavage of the bond between the chiral carbon and the trimethylphenyl ring, producing a stable benzylic cation. libretexts.orgscribd.com Loss of small neutral molecules like water (H₂O, 18 Da) or ammonia (B1221849) (NH₃, 17 Da) from the molecular ion is also a common fragmentation pathway for alcohols and amines, respectively. libretexts.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 209 | [M]⁺ (Molecular Ion) | C₁₂H₁₉NO⁺ |

| 178 | [M - CH₂OH]⁺ | α-cleavage |

| 192 | [M - NH₃]⁺ | Loss of ammonia |

| 191 | [M - H₂O]⁺ | Loss of water |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (loss of C₂H₆NO) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. vscht.czchemistrytalk.org The N-H stretching of the primary amine group would typically appear as one or two sharper peaks in a similar region (3300-3500 cm⁻¹). ucla.edulibretexts.org The C-H stretching vibrations of the methyl and aromatic groups would be observed just below and just above 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol would appear in the fingerprint region, between 1000-1200 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the substituted benzene (B151609) ring would give a strong signal, typically around 1000 cm⁻¹. nih.govresearchgate.net The C-H stretching and C=C stretching modes of the aromatic ring would also be Raman active. aip.orgaip.org The vibrations of the alkyl backbone would also be observable. The combination of IR and Raman data provides a comprehensive profile of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected in IR/Raman |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Alcohol | Strong, broad in IR |

| 3300 - 3500 | N-H stretch | Primary Amine | Medium in IR |

| 3000 - 3100 | C-H stretch | Aromatic | Medium in IR, Strong in Raman |

| 2850 - 2960 | C-H stretch | Alkyl (CH₃) | Strong in IR and Raman |

| ~1600, ~1500 | C=C stretch | Aromatic ring | Medium in IR, Strong in Raman |

| 1000 - 1200 | C-O stretch | Alcohol | Strong in IR |

| ~1000 | Ring breathing | Substituted Benzene | Strong in Raman |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions can be determined with high precision.

Theoretical and Computational Chemistry Studies of 2 Amino 2 2,4,5 Trimethylphenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol. By solving approximations of the Schrödinger equation, these calculations provide a quantitative description of the molecule's orbitals and electron distribution.

Such calculations can determine various electronic properties, including ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and electronegativity. These parameters are crucial for understanding how the molecule will interact with other chemical species. For instance, DFT calculations have been successfully employed to study the electronic properties and reactivity of related phenylethanolamine compounds. nih.gov

Illustrative Global Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 8.50 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.85 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.83 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.26 | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 4.68 | Tendency to attract electrons. |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature values for this compound were not found.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich trimethylphenyl ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring and the ethanol (B145695) substituent, suggesting these areas are susceptible to nucleophilic attack. researchgate.net

Illustrative Frontier Molecular Orbital Data for this compound (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Trimethylphenyl ring, Amino group |

| LUMO | -0.25 | Phenyl ring, Ethanol group |

| HOMO-LUMO Gap | 5.60 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature values for this compound were not found.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. malayajournal.org It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green and yellow represent regions of neutral or intermediate potential, respectively.

An MEP map of this compound would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, indicating their electrophilic nature. The trimethylphenyl ring would likely show a mixed potential, with the aromatic system being generally electron-rich. This detailed mapping of the electrostatic landscape is invaluable for predicting intermolecular interactions.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.com

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformations (local minima) and the energy barriers between them (transition states). quimicaorganica.org For this compound, key rotations would be around the C-C bond of the ethanol backbone and the C-C bond connecting the phenyl ring to the ethanol moiety. The analysis would reveal the most stable conformers, which are likely to be those that minimize steric hindrance between the bulky trimethylphenyl group and the amino and hydroxyl groups. chemistrysteps.comorganicchemistrytutor.com Understanding the preferred conformations is crucial for predicting how the molecule will interact with other molecules.

Molecular Docking and Interaction Studies (excluding biological/clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov While often used in drug design to model protein-ligand interactions, it can also be applied in a non-biological context to study the interactions of this compound with other small organic molecules, surfaces, or synthetic materials. nih.gov

For example, docking simulations could be used to investigate how this molecule interacts with a stationary phase in chromatography, predicting its retention behavior. It could also be used to model its interaction with the surface of a catalyst or its potential to form aggregates with other molecules. These studies rely on scoring functions to estimate the binding affinity, providing insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of molecular complexes. nih.gov

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the synthesis or degradation of this compound. mdpi.com By simulating the reaction pathway, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. nih.gov

For instance, the synthesis of this compound could be modeled to understand the stereoselectivity of the reaction and the factors influencing the formation of different isomers. westlake.edu.cn Transition state analysis provides information about the geometry of the molecule at the peak of the energy barrier, offering insights into the bond-breaking and bond-forming processes. This knowledge is valuable for optimizing reaction conditions to improve yield and selectivity. Similarly, simulations of its degradation pathways could predict its stability under various conditions.

Applications and Utility of 2 Amino 2 2,4,5 Trimethylphenyl Ethanol in Non Clinical Research

Utilization as a Chiral Ligand in Asymmetric Catalysis

The primary application of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol and its derivatives is in the field of asymmetric catalysis. In this context, the molecule is not the catalyst itself but acts as a chiral ligand. It coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of this compound are employed as ligands in a variety of metal-catalyzed enantioselective transformations. These reactions are crucial for synthesizing enantiomerically pure compounds, which are of high value, particularly in the development of pharmaceuticals. Chiral 1,2-amino alcohols are essential structural motifs found in numerous bioactive molecules and pharmaceuticals. acs.orgfrontiersin.org The development of catalytic asymmetric methods to produce these structures is a significant area of research. acs.org

One key application is in asymmetric transfer hydrogenation (ATH), a process widely used for the reduction of ketones and imines to chiral alcohols and amines, respectively. For instance, ruthenium complexes prepared with chiral β-amino alcohol ligands have proven efficient in the ATH of N-phosphinyl ketimines, yielding products with good enantiomeric excess. The rigidity of the ligand structure is a critical factor in achieving high enantioselectivity.

Another significant transformation is the enantioselective addition of organozinc reagents to aldehydes. Ligands derived from amino alcohols can effectively control the stereochemistry of the carbon-carbon bond formation, producing chiral secondary alcohols with high enantiopurity.

Table 1: Representative Enantioselective Transformations Using Amino Alcohol Ligands This table is illustrative of the types of transformations where ligands analogous to this compound are used.

| Reaction Type | Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | N-Phosphinyl Ketimine | [RuCl₂(p-cymene)]₂ / Aminoindanol | Up to 82% |

| Diethylzinc Addition | Benzaldehyde | Ti(OⁱPr)₄ / Polymer-supported Amino Alcohol | Up to 98% |

| Asymmetric Aminoallylation | Ketones | Cu-catalyst / Chiral Ligand | High |

| Asymmetric α-Halogenation | Isoxazolidin-5-ones | Spirocyclic Ammonium Salts | High |

Ligand Design and Catalyst Performance Optimization

The performance of a catalyst in an asymmetric reaction is highly dependent on the structure of the chiral ligand. The modular nature of amino alcohols like this compound allows for systematic structural modifications to optimize catalyst performance. Researchers can independently tune steric and electronic properties by altering substituents on both the amino and the phenyl ring portions of the molecule.

This modular approach enables the creation of ligand libraries. By synthesizing and screening a range of related ligands, researchers can identify the optimal structure for a specific chemical transformation. For example, modifying the substituents on the aromatic ring can influence the electronic environment of the metal center, while changes to the groups on the amino alcohol backbone can adjust the steric hindrance around the catalytic site. This fine-tuning is crucial for maximizing both the reactivity and the enantioselectivity of the catalyst system. Improvements in ligand design have led to significant increases in enantiomeric excess in reactions like stereoconvergent Negishi cross-couplings. acs.org

Role as a Building Block in Complex Molecule Synthesis

Beyond its use in catalysis, this compound is a valuable chiral building block for the synthesis of more complex molecules. Its pre-existing stereocenter and functional groups (amine and alcohol) provide a strategic starting point for constructing larger, stereochemically defined structures.

Precursor in Analog Synthesis

In medicinal chemistry and drug discovery, it is often necessary to synthesize a series of related compounds, or analogs, to explore structure-activity relationships (SAR). This compound can serve as a chiral scaffold or precursor for such analog libraries. For instance, the core structure can be elaborated through reactions at the amino or hydroxyl groups, or through modifications to the trimethylphenyl ring. This approach has been used to create analogs of bioactive compounds like the hallucinogen DOM, where an aminoindane structure was synthesized from a related amino alcohol precursor. researchgate.net Similarly, novel N1-amino-acid substituted 2,4,5-triphenyl imidazoline (B1206853) derivatives have been designed and synthesized to inhibit p53-MDM2 binding, demonstrating the utility of amino-acid-like precursors in creating complex, biologically active molecules.

Scaffold for Supramolecular Assemblies

The structural features of amino alcohols and amino acids make them excellent candidates for constructing supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.comrsc.org The ability of the amino and hydroxyl groups to act as hydrogen bond donors and acceptors is key to this self-assembly process.

Amino acid-derived molecules can self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and vesicles, which can form soft materials like hydrogels. mdpi.comresearchgate.net For example, amphiphiles created by condensing amino acids with fatty alcohols can self-assemble into stable membrane compartments under various conditions. nih.gov While specific research on this compound in this context is emerging, its structural similarity to other amino acids and amino alcohols suggests its potential as a scaffold for designing novel self-assembling systems and functional soft materials. mdpi.com

Integration into Materials Science and Polymer Chemistry

The unique properties of chiral amino alcohols are also being leveraged in materials science and polymer chemistry. Incorporating these molecules into polymer backbones or as pendant groups can impart specific functionalities, such as chirality, biodegradability, and tailored mechanical properties.

For example, amino alcohols can be used as monomers in polycondensation reactions to create biodegradable poly(ester amide) elastomers. nih.gov These materials combine robust mechanical properties with biocompatibility, making them suitable for biomedical applications like tissue engineering scaffolds and drug delivery systems. nih.gov The presence of the amino alcohol introduces both ester and amide linkages, providing control over the polymer's physical and mechanical characteristics as well as its biological response. nih.gov

Furthermore, chiral amino alcohols have been attached to polymer supports for applications in heterogeneous catalysis. researchgate.net This approach allows for the easy separation and recycling of the chiral catalyst, which is a significant advantage in large-scale synthesis. Chiral polymeric microspheres have also been developed for the enantioselective separation of racemic mixtures of amino acids, demonstrating the transfer of chirality from the building block to the final material. acs.org

Monomer or Additive in Functional Materials Development

Amino alcohols are valuable monomers for the synthesis of specialized polymers with tailored properties. For instance, compounds with similar functionalities are used to create poly(ester amide) elastomers. These materials are noted for their biodegradability and mechanical properties, making them suitable for applications in tissue engineering. nih.gov The incorporation of an amino alcohol like 1,3-diamino-2-hydroxypropane into a polyester (B1180765) network introduces amide bonds, which can influence the material's physical and mechanical characteristics and provide sites for further chemical modification. nih.gov

The amine and hydroxyl groups of this compound could be leveraged in a similar fashion. The trimethylphenyl group would likely impart increased hydrophobicity and rigidity to a polymer backbone compared to aliphatic amino alcohols, potentially leading to materials with unique thermal and mechanical stability.

Table 1: Properties of an Amino Alcohol-Based Biodegradable Elastomer

| Property | Value |

|---|---|

| Tensile Young's Modulus | ~1 MPa |

| Reversible Elongation | Up to 92% |

| In Vitro and In Vivo Biocompatibility | Demonstrated |

| Projected In Vivo Degradation Half-Life | Up to 20 months |

Data based on poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s. nih.gov

Components in Polymer Synthesis

A significant application of amino alcohols is in the synthesis of poly(beta-amino alcohols) (PBAAs). google.com These polymers are often synthesized through the reaction of amines with diepoxides. google.com PBAAs are investigated for various biotechnology and biomedical applications, including as coatings for medical devices, additives, and as agents for cellular encapsulation. google.com The properties of PBAAs can be tuned by varying the structure of the amine and diepoxide monomers.

Should this compound be used as the amine monomer in such a synthesis, the resulting PBAA would feature a bulky, aromatic side chain. This could influence the polymer's solubility, thermal properties, and its interactions with biological systems or other materials. The combinatorial synthesis approach often used for creating libraries of PBAAs would allow for systematic investigation of these effects. google.com

Furthermore, chiral amino alcohols are frequently attached to polymer supports to create enantioselective reagents and catalysts. acs.org This strategy combines the practical benefits of heterogeneous catalysis, such as easy separation and potential for recycling, with the stereochemical control offered by the chiral amino alcohol. acs.org Given that this compound can exist as enantiomers, it could potentially be used in the development of such polymer-supported chiral auxiliaries for asymmetric organic transformations. acs.org

Application as a Chemical Probe or Reporter Molecule (non-biological, non-clinical)

While there is no specific information on the use of this compound as a chemical probe or reporter molecule in non-biological contexts, its structure contains elements that could be adapted for such purposes. The aromatic ring could be functionalized with fluorophores or other signaling moieties. The amine or hydroxyl group could act as a reactive handle for attaching the molecule to a surface or another molecule of interest.

In materials science, for example, a molecule like this, if appropriately modified, could be used to probe the microenvironment of a polymer matrix. Changes in the spectral properties of the attached reporter group could provide information about local polarity, viscosity, or the presence of certain analytes. The specific substitution pattern on the phenyl ring could also be used to fine-tune its spectroscopic properties.

Future Research Directions and Emerging Trends for 2 Amino 2 2,4,5 Trimethylphenyl Ethanol

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, selective, and environmentally benign methods. frontiersin.orgwestlake.edu.cnnih.gov Future research on 2-Amino-2-(2,4,5-trimethylphenyl)ethanol would likely focus on moving beyond traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste. acs.orgnih.gov

Key areas for exploration include:

Biocatalytic Reductive Amination: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly sustainable route. frontiersin.orgnih.govacs.org These enzymes can catalyze the asymmetric reductive amination of corresponding α-hydroxy ketones with ammonia (B1221849), providing a direct, one-step synthesis under mild, aqueous conditions. frontiersin.orgnih.gov Research could focus on identifying or engineering an AmDH with high activity and stereoselectivity for the bulky 2,4,5-trimethylphenyl substrate.

One-Pot Cascade Reactions: Methodologies that combine multiple reaction steps into a single operation without isolating intermediates are highly desirable. A potential one-pot method for this compound could involve C-H bond hydroxylation of a suitable precursor followed by in-situ reduction of a nitrile or amide group. nih.gov

Photoredox Catalysis: Light-induced reactions represent a frontier in organic synthesis, often enabling unique transformations under mild conditions. uni-muenster.degaylordchemical.com A future approach could involve the photo-induced simultaneous construction of the C-N and C-O bonds across a carbon-carbon double bond of a vinylarene precursor, offering a novel and highly regioselective pathway. gaylordchemical.com

Development of Advanced Catalytic Systems

The development of advanced catalysts is crucial for achieving high efficiency, enantioselectivity, and sustainability in the synthesis of chiral molecules like this compound.

Emerging trends in catalysis applicable to this target compound include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., ruthenium, rhodium, palladium) to more abundant and less toxic metals like nickel or copper is a major goal in sustainable chemistry. acs.org A nickel-catalyzed monoamination of the corresponding 1,2-diol could provide a cost-effective and atom-economical route, generating water as the sole byproduct. acs.org

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones is a powerful method for producing enantiomerically pure 1,2-amino alcohols. scihorizon.com This technique avoids the need for high-pressure hydrogen gas and can be highly effective for unprotected substrates, simplifying synthetic routes. scihorizon.com Developing a specific Ru-catalyst system for the ketone precursor to this compound would be a significant advancement.

Cooperative Catalysis: Systems that employ multiple catalysts to work in concert can achieve transformations not possible with a single catalyst. For example, a chromium-catalyzed asymmetric cross-coupling between an imine and an aldehyde could be a modular approach to constructing the amino alcohol framework with high stereocontrol. westlake.edu.cn

Expansion into Interdisciplinary Chemical Research Areas (excluding clinical/biological)

Beyond its potential as a synthetic building block, this compound could find applications in various interdisciplinary fields of chemistry, leveraging its specific structural and chiral properties.

Potential areas for future investigation include:

Chiral Ligands and Auxiliaries: The 1,2-amino alcohol motif is a privileged structure for creating chiral ligands for asymmetric catalysis. The steric bulk provided by the 2,4,5-trimethylphenyl group could impart unique selectivity in metal-catalyzed reactions.

Polymer Chemistry: Amine-functionalized molecules can serve as initiators or monomers in polymerization reactions. rsc.org The compound could be used to synthesize polymers with chiral pendant groups, potentially leading to materials with unique optical or recognition properties. For instance, it could be incorporated into poly(2-oxazoline)s to create well-defined, functional macromolecules. rsc.org

Materials Science: Chiral organic molecules are of increasing interest in materials science for applications in chiroptical materials, asymmetric separations, and sensing. The defined stereochemistry of this compound could be exploited in the design of novel functional materials.

Green Chemistry Approaches in Synthesis and Application

Incorporating the principles of green chemistry is paramount for modern chemical research and industry. nih.govmdpi.com Future work on this compound should prioritize sustainability from the synthesis stage through to its final application.

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods like borrowing hydrogen amination of diols are highly atom-economical. acs.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a critical goal. This could involve using water, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or performing reactions under solvent-free conditions. scirp.orgresearchgate.net

Catalyst Recyclability: The development of heterogeneous catalysts, such as those based on zeolites or sulfated metal oxides, would be beneficial. scirp.orggrowingscience.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. scirp.org For instance, the ring-opening of a corresponding epoxide or cyclic carbonate could be achieved using a recyclable solid acid catalyst. scirp.orggrowingscience.com

The following table summarizes potential research directions and their associated green chemistry benefits.

| Research Direction | Key Methodologies | Potential Green Chemistry Benefits |

| Novel Synthesis | Biocatalysis (Amine Dehydrogenases) | Use of water as solvent, mild reaction conditions, high selectivity, biodegradable catalyst. frontiersin.orgnih.gov |

| Advanced Catalysis | Earth-Abundant Metal Catalysis (e.g., Nickel) | Reduced reliance on precious metals, high atom economy (water as byproduct). acs.org |

| Interdisciplinary Use | Chiral Ligand Development | Enables greener catalytic processes for other chemical transformations. |

| Green Approaches | Heterogeneous Catalysis (e.g., Zeolites) | Catalyst recyclability, potential for solvent-free reactions. scirp.org |

Q & A

Q. What are the primary synthetic routes for 2-amino-2-(2,4,5-trimethylphenyl)ethanol, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves reductive amination of 2,4,5-trimethylphenyl ketones with aminoethanol derivatives or nucleophilic substitution of halogenated precursors. For example:

- Reductive amination : React 2-(2,4,5-trimethylphenyl)acetyl derivatives with ammonia or amines under hydrogenation (H₂/Pd-C) at 60–80°C. Use chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess .

- Nucleophilic substitution : Substitute a halogen atom (e.g., Cl, Br) in 2-halo-2-(2,4,5-trimethylphenyl)ethane with ammonia in ethanol/water at pH 8–10 and 50°C .

Optimization requires monitoring via TLC/HPLC and adjusting temperature, solvent polarity, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify aromatic protons (δ 6.8–7.2 ppm), amino groups (δ 1.5–2.5 ppm), and hydroxyl signals (broad, δ 4.5–5.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₁₇NO: 179.13 g/mol). Fragmentation patterns distinguish regioisomers .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiopurity .

Q. How does the stereochemistry of this compound influence its reactivity and applications?

- Methodological Answer : The chiral center adjacent to the amino group dictates binding affinity in biological systems (e.g., receptor interactions). To study:

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries .

- Polarimetry : Measure optical rotation ([α]D²⁵) to quantify enantiomeric excess. Compare with literature values for (R)- and (S)-enantiomers .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 2,4,5-trimethylphenyl group on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-donating methyl groups increase electron density at the phenyl ring, stabilizing intermediates via hyperconjugation . This reduces electrophilicity at the benzylic carbon, slowing SN2 reactions. To validate:

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes for this compound?

- Methodological Answer : Discrepancies often arise from:

- Catalyst variability : Test multiple catalysts (e.g., Pd/C vs. Raney Ni) in reductive amination.

- Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents in nucleophilic substitutions.

- Control experiments : Replicate conditions from conflicting studies with strict inert atmosphere (N₂/Ar) to exclude oxidation .

Q. What strategies are used to study the biological interactions of this compound with neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Incubate tritiated compounds (e.g., [³H]-2-amino-2-(2,4,5-TMP)ethanol) with TAAR1-expressing cell membranes. Measure displacement with cold ligands to calculate IC₅₀ .

- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites. Focus on hydrogen bonding (OH/NH groups) and π-π stacking (trimethylphenyl ring) .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.